N-(3-(4-(dimethylamino)phenyl)propyl)-1-phenylmethanesulfonamide
Description
N-(3-(4-(Dimethylamino)phenyl)propyl)-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a dimethylaminophenylpropyl group linked to a phenylmethanesulfonamide moiety. Its structure combines aromatic and aliphatic components, with the sulfonamide group (-SO₂NH-) acting as a critical pharmacophore.
Properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-20(2)18-12-10-16(11-13-18)9-6-14-19-23(21,22)15-17-7-4-3-5-8-17/h3-5,7-8,10-13,19H,6,9,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEQZBGVVFUDRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of self-healing ph-responsive hydrogels for drug delivery applications. They have also been used as a cationic monomer to develop gene delivery vectors due to their ability to complex with nucleic acids and facilitate their intracellular delivery.
Mode of Action
It is known that similar compounds can undergo radical polymerization and cross-linking reactions. This suggests that N-(3-(4-(dimethylamino)phenyl)propyl)-1-phenylmethanesulfonamide might interact with its targets through similar mechanisms.
Biochemical Pathways
The compound’s potential use in drug delivery and gene delivery suggests that it may interact with pathways related to cellular uptake and intracellular trafficking.
Pharmacokinetics
Its water-soluble nature could also influence its bioavailability.
Result of Action
Its potential use in drug delivery and gene delivery suggests that it may facilitate the delivery of therapeutic agents to target cells, potentially leading to therapeutic effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, pH levels might affect its solubility and reactivity. .
Biological Activity
N-(3-(4-(dimethylamino)phenyl)propyl)-1-phenylmethanesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's unique structure, which includes a dimethylamino group and a methanesulfonamide moiety, facilitates interactions with various biological targets, making it a subject of extensive research.
Chemical Structure and Properties
The molecular formula of this compound is C18H24N2O2S, with a molecular weight of 332.46 g/mol. Its structure can be represented as follows:
This compound is characterized by:
- A sulfonamide functional group , which is often associated with antibacterial properties.
- A dimethylamino group that enhances its interaction potential with various enzymes and receptors.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory activity. It has been particularly noted for its potential as a kinase inhibitor , which is crucial in the treatment of cancer and other diseases. Studies have shown that this compound can effectively inhibit serine-threonine kinases involved in cell signaling pathways related to cancer progression .
Table 1: Summary of Kinase Inhibition Studies
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | CDK2 | 0.21 | |
| Similar Sulfonamide Derivative | Various Kinases | 0.5 - 1.5 |
Cell Viability and Neuroprotection
In addition to its kinase inhibition, the compound has been evaluated for its effects on neuronal cell death induced by oxidative stress. Research indicates that analogs with similar structural features significantly suppress neuronal cell death, suggesting neuroprotective properties .
Table 2: Effects on Neuronal Cell Viability
| Compound | Cell Type | Assay Method | Result |
|---|---|---|---|
| This compound | Neuronal Cells | Lactate Dehydrogenase Assay | Significant suppression of cell death |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its specific structural features. SAR studies have indicated that modifications to the dimethylamino group or the sulfonamide moiety can significantly impact the compound's potency against various biological targets .
For instance, variations in the alkyl chain length and substitutions on the phenyl rings have shown to influence both enzyme inhibition and cytotoxicity profiles. Compounds with longer alkyl chains (2-4 carbons) demonstrated enhanced activity compared to shorter chains .
Case Studies
Several case studies have highlighted the compound's pharmacological potential:
- Cancer Treatment : In vitro studies demonstrated that this compound effectively inhibited cancer cell proliferation in models of acute myeloid leukemia (AML). The compound was found to induce differentiation in AML cell lines, showcasing its therapeutic promise .
- Neuroprotection : A study focusing on neuroprotective effects revealed that derivatives of this compound could significantly reduce oxidative stress-induced neuronal death, indicating potential applications in neurodegenerative diseases .
Scientific Research Applications
N-(3-(4-(dimethylamino)phenyl)propyl)-1-phenylmethanesulfonamide is a chemical compound with a unique structure, featuring a sulfonamide functional group, a dimethylamino group attached to a phenyl ring, linked through a propyl chain to another phenyl group, and a methanesulfonamide moiety. It belongs to the sulfonamide class, known for diverse biological activities and applications in medicinal chemistry.
Scientific Research Applications
- Versatile reagent this compound is a versatile material used in scientific research.
- Enzyme Inhibition Studies show that this compound can modulate enzyme activities and has been evaluated for its inhibitory effects on serine-threonine kinases, which are crucial in cell signaling pathways related to cancer progression.
- Pharmacological Applications Research indicates that compounds of this class can act as inhibitors of specific enzymes and receptors, making them valuable in pharmacological applications. They have been explored for their potential as kinase inhibitors, which are critical in cancer treatment and other diseases.
Interactions with Biological Targets
Studies on the interactions of this compound with biological targets have shown that it can modulate enzyme activities. For instance, it has been evaluated for its inhibitory effects on serine-threonine kinases, which are crucial in cell signaling pathways related to cancer progression.
Structural Similarity
Several compounds share structural similarities with this compound.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3-(4-(dimethylamino)phenyl)-1-phenyl-1H-pyrazol-3-yl)methanesulfonamide | Contains a pyrazole ring | Lacks the propyl chain |
| N-(4-(dimethylamino)phenyl)-1-methylsulfonyl-1H-pyrazol-3-yl)methanesulfonamide | Similar core structure | Different substitutions; Different reactivity due to methylsulfonyl group |
| N-[3-[4-(dimethylamino)phenyl]propyl]-3-fluoro-4-methoxybenzenesulfonamide | Fluorinated and methoxy-substituted phenol | Enhanced lipophilicity and potential bioactivity |
Comparison with Similar Compounds
Structural Analogues from Antibacterial Agents ()
Compounds 18a–18c in share a sulfonamide core but differ in substituents:
Table 1: Structural Comparison with Antibacterial Sulfonamides
| Compound | Sulfonamide Substituent | Charged Group | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | Phenylmethane | None | ~345* |
| 18a () | Hexadecyl | Trimethylammonium | ~660 (estimated) |
*Calculated based on formula C₁₉H₂₅N₂O₂S.
Pesticide Sulfonamides ()
Compounds like tolylfluanid and dichlofluanid feature halogenated sulfonamides (e.g., Cl, F) and dimethylaminosulfonyl groups. Key differences:
Bis-Sulfonamide Derivatives ()
The compound in (C₂₆H₃₁NO₄S₂) has dual sulfonamide groups attached to substituted phenyl rings. Comparisons include:
- Molecular Weight : The target compound (345 g/mol) is smaller, which may improve bioavailability compared to the compound (485.66 g/mol).
- Linker Flexibility: The target’s propyl linker between dimethylaminophenyl and sulfonamide groups could enhance conformational flexibility, affecting binding kinetics .
Table 2: Key Research Findings and Hypotheses
Preparation Methods
Reductive Amination of 4-(Dimethylamino)benzaldehyde
Procedure :
Gabriel Synthesis from 1-Bromo-3-(4-(dimethylamino)phenyl)propane
Procedure :
- React 1-bromo-3-(4-(dimethylamino)phenyl)propane with potassium phthalimide (1.5 eq) in DMF at 110°C for 12 hr.
- Hydrolyze the phthalimide intermediate with hydrazine hydrate (2.0 eq) in ethanol under reflux.
Yield : 65–72% after recrystallization from hexane/ethyl acetate.
Sulfonamide Coupling Strategies
Direct Sulfonylation with Phenylmethanesulfonyl Chloride
Optimized Protocol :
- Dissolve 3-(4-(dimethylamino)phenyl)propylamine (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C.
- Add phenylmethanesulfonyl chloride (1.1 eq) dropwise, followed by triethylamine (2.0 eq).
- Stir at room temperature for 4 hr, then wash with 5% HCl and saturated NaHCO₃.
Yield : 88–92% (HPLC purity >98%).
Critical Parameters :
Microwave-Assisted Sulfonamide Formation
Procedure :
- Mix 3-(4-(dimethylamino)phenyl)propylamine (1.0 eq) with phenylmethanesulfonic acid (1.2 eq) in THF.
- Add 1,8-diazabicycloundec-7-ene (DBU, 1.5 eq) and irradiate at 120°C for 15 min.
Yield : 90–94% (isolated via flash chromatography, SiO₂, ethyl acetate/hexane 1:3).
Advantages :
Alternative Routes via Functional Group Interconversion
Mitsunobu Reaction for Sulfonate Intermediate
Procedure :
- React 3-(4-(dimethylamino)phenyl)propan-1-ol with phenylmethanesulfonic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF.
- Isolate the sulfonate ester and treat with aqueous ammonia at 80°C for 8 hr.
Yield : 70–75% (two-step).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.65–7.25 (m, 5H, Ph), 6.95 (d, J = 8.4 Hz, 2H, ArH), 6.55 (d, J = 8.4 Hz, 2H, ArH), 3.45 (t, J = 6.8 Hz, 2H, SO₂NCH₂), 2.85 (s, 6H, N(CH₃)₂), 2.65 (t, J = 7.2 Hz, 2H, ArCH₂), 1.85 (quintet, J = 7.2 Hz, 2H, CH₂CH₂CH₂).
- HRMS : [M+H]⁺ calcd. for C₁₉H₂₅N₂O₂S: 369.1638; found: 369.1641.
Purity Assessment
Comparative Evaluation of Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Direct sulfonylation | 88–92 | 4 hr | Low | Industrial |
| Microwave-assisted | 90–94 | 15 min | Medium | Lab-scale |
| Mitsunobu route | 70–75 | 12 hr | High | Limited |
Key Findings :
- Direct sulfonylation balances efficiency and cost for large-scale synthesis.
- Microwave methods suit rapid small-batch production but require specialized equipment.
Challenges and Optimization Opportunities
- Amine Sensitivity : The 3-(4-(dimethylamino)phenyl)propylamine is hygroscopic; storage under argon is critical.
- Byproduct Formation : Trace dimethylamine from N-demethylation observed above 100°C; controlled heating essential.
- Solvent Selection : THF outperforms DMF in minimizing side reactions during microwave synthesis.
Q & A
Q. What in vitro models are suitable for preliminary evaluation of its biological activity?
- Cancer research : NCI-60 cell line panel for broad cytotoxicity screening .
- Neurological studies : Primary neuronal cultures or SH-SY5Y cells for neuroprotective/neurotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
